1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is a spirocyclic compound characterized by a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. The spiro[5.5] framework consists of two six-membered rings sharing a single atom, creating a rigid three-dimensional structure.
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-9(13)12-6-7-14-10(8-12)4-2-1-3-5-10/h1-8H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUJDBQPHURITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCO2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and solvent composition to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amide functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, disrupting its function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Variations in Spiro Ring Systems
The spiro architecture and heteroatom placement significantly influence physicochemical and biological properties:
Key Observations :
Functional Group Modifications
Substituents on the spiro core dictate biological activity and synthetic utility:
Key Observations :
Physicochemical and Pharmacokinetic Profiles
Biological Activity
1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is . The compound features a spirocyclic framework that includes an oxo group and an amide functional group, which are critical for its biological activity.
The biological activity of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes or receptors, modulating cellular processes such as signal transduction and gene expression.
Antimicrobial Properties
Research indicates that compounds similar to 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide exhibit antimicrobial activity. For instance, spirocyclic compounds have been explored for their efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Studies on related compounds have shown promising anticancer properties. For example, derivatives of spirocyclic structures have been reported to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Soluble Epoxide Hydrolase Inhibition
A related compound, identified as a potent soluble epoxide hydrolase (sEH) inhibitor, demonstrated significant effects in models of chronic kidney disease. This suggests that 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide may also possess similar inhibitory properties, potentially offering therapeutic benefits in renal disorders .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving aldehydes and amines. For example, benzaldehyde and cyclopropylamine react under General Procedure C to form N-cyclopropyl derivatives, followed by chromatography (e.g., 1:9 MeOH:MeCN) and preparative HPLC for diastereomer resolution . Automated platforms like iSnAP resin-based systems are also used, enabling rapid synthesis of derivatives such as N-(2-(pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl) analogs, with yields ranging from 10% to 30% . Key steps include optimizing stoichiometry, solvent systems, and purification protocols.
Q. How are diastereomers of spirocyclic carboxamides resolved and characterized?
- Methodological Answer : Diastereomeric mixtures (e.g., 2:1 ratios) are resolved using preparative HPLC with chiral columns. Structural characterization employs NMR and NMR to assign stereochemistry, supplemented by HRMS for molecular weight validation. For instance, (3S*,6s*,9R*)-configured isomers are distinguished via splitting patterns in NMR spectra and retention times in HPLC . Polarimetric analysis or X-ray crystallography (using SHELX software ) may further confirm absolute configurations.
Advanced Research Questions
Q. What strategies improve enantiomeric purity during spirocyclic carboxamide synthesis?
- Methodological Answer : Enantioselective synthesis can leverage chiral auxiliaries or asymmetric catalysis. For example, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate intermediates (CAS: 1023595-11-0) are synthesized with Boc protection to control stereochemistry . Chiral HPLC (e.g., using Chiralpak® columns) resolves racemic mixtures, while dynamic kinetic resolution during cyclization steps minimizes epimerization . Computational tools (e.g., DFT calculations) predict transition states to guide catalyst design .
Q. How do structural modifications impact the biological activity of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the aromatic ring (e.g., 4-fluorophenyl or thiophen-2-yl groups) enhance binding to targets like fatty acid amide hydrolase (FAAH). For example, WO2010058318 patents highlight 1-oxa-8-azaspiro[4,5]decane-8-carboxamide analogs as FAAH inhibitors, with IC values correlated to electron-withdrawing substituents . In vitro assays (e.g., fluorescence-based enzyme inhibition) and molecular docking (using AutoDock Vina) validate these effects .
Q. What analytical challenges arise in characterizing spirocyclic carboxamides, and how are they addressed?
- Methodological Answer : Spirocyclic rigidity complicates NMR assignment due to overlapping signals. Strategies include:
- 2D NMR (HSQC, HMBC) to resolve - correlations, as demonstrated for 3-(thiophen-2-yl) derivatives .
- X-ray crystallography for unambiguous confirmation of spirocyclic geometry, facilitated by SHELXL refinement .
- IR spectroscopy to identify hydrogen-bonding patterns (e.g., NH stretching at ~1669 cm) .
Critical Analysis of Contradictions
- Synthetic Yields : Automated synthesis (e.g., iSnAP resin) yields 10–30% , while manual methods achieve 17–30% . Contradictions may arise from resin loading efficiency or solvent selection.
- Diastereomer Ratios : Some protocols report 2:1 diastereomer ratios , while others note 1:1 mixtures . This variability underscores the need for reaction condition optimization (e.g., temperature, catalyst).
Recommendations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
